molecular formula C14H19N3S B1676370 Methapyrilene CAS No. 91-80-5

Methapyrilene

Cat. No.: B1676370
CAS No.: 91-80-5
M. Wt: 261.39 g/mol
InChI Key: HNJJXZKZRAWDPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methapyrilene can be synthesized through a multi-step process involving the reaction of pyridine with various reagents. One common method involves the reaction of 2-chloropyridine with 2-thienylmethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with N,N-dimethylethylenediamine to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Methapyrilene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methapyrilene has been used in various scientific research applications, including:

Mechanism of Action

Methapyrilene exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This results in the suppression of histaminic edema, flare, and pruritus. Additionally, this compound has anticholinergic properties, which contribute to its sedative effects. The compound interferes with the Gq/11-mediated signaling pathway, promoting an inactive state of the H1 receptor .

Comparison with Similar Compounds

Methapyrilene is similar to other antihistamines such as diphenhydramine and chlorpheniramine. it is unique due to its strong sedative effects and its ability to cause liver cancer in rats upon chronic administration . Other similar compounds include:

Properties

IUPAC Name

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine
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InChI

InChI=1S/C14H19N3S/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3
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InChI Key

HNJJXZKZRAWDPF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2
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Molecular Formula

C14H19N3S
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DSSTOX Substance ID

DTXSID2023278
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Molecular Weight

261.39 g/mol
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Physical Description

Methapyrilene is a clear colorless liquid. (NTP, 1992)
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Boiling Point

343 to 347 °F at 3 mmHg (NTP, 1992), 173-175 °C at 3.00E+00 mm Hg, 173-175 °C @ 3 MM HG, BP: 125-135 °C @ 0.45 MM HG
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Solubility

WHITE CRYSTALLINE POWDER; USUALLY FAINT ODOR; SOL IN WATER & ALCOHOL; PH (1 IN 20 SOLN) BETWEEN 3 & 4. /METHAPYRILENE FUMARATE/
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Vapor Pressure

7.0X10-4 mm Hg at 25 °C (extrapolated from vapor pressure data at higher temperatures, SRC)
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Mechanism of Action

VERY LITTLE IS KNOWN ABOUT MODE OF CNS ACTION OF THESE NONPRESCRIPTION DRUGS. IT HAS BEEN SUGGESTED THAT CENTRAL ANTIMUSCARINIC ACTION IS COMMON TO ALL. /NONPRESCRIPTION SEDATIVE-HYPNOTIC DRUGS/
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Color/Form

LIQUID

CAS No.

91-80-5
Record name METHAPYRILENE
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Melting Point

MP: 135-136 °C. /METHAPYRILENE FUMARATE/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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